molecular formula C18H12F4N4OS B10967643 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10967643
M. Wt: 408.4 g/mol
InChI Key: PUZFGTDTBAWXBY-UHFFFAOYSA-N
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Description

2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group, a phenyl ring, and a fused triazolo-thieno-pyrimidine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps:

    Formation of the Tetrafluoroethoxy Phenyl Intermediate: This step involves the reaction of 1,1,2,2-tetrafluoroethanol with a phenyl halide under basic conditions to form the tetrafluoroethoxy phenyl intermediate.

    Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core Formation: The core structure is synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives.

    Coupling Reaction: The final step involves coupling the tetrafluoroethoxy phenyl intermediate with the cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can occur at the triazolo and pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of the tetrafluoroethoxy group and the fused heterocyclic system. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, the compound may exhibit interesting pharmacological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, it could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or specialty polymers, due to its stable and electron-rich structure.

Mechanism of Action

The mechanism by which 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects depends on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its complex fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H12F4N4OS

Molecular Weight

408.4 g/mol

IUPAC Name

4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C18H12F4N4OS/c19-17(20)18(21,22)27-10-4-1-3-9(7-10)14-24-15-13-11-5-2-6-12(11)28-16(13)23-8-26(15)25-14/h1,3-4,7-8,17H,2,5-6H2

InChI Key

PUZFGTDTBAWXBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=CC=C5)OC(C(F)F)(F)F

Origin of Product

United States

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